molecular formula C11H12N2O B13178340 3-Ethyl-1-(2-ethynylphenyl)urea

3-Ethyl-1-(2-ethynylphenyl)urea

Cat. No.: B13178340
M. Wt: 188.23 g/mol
InChI Key: BFSUFHVOVHUCEF-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-ethynylphenyl)urea is an organic compound with the molecular formula C11H12N2O. It is a derivative of urea, characterized by the presence of an ethyl group and an ethynylphenyl group attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .

Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(2-ethynylphenyl)urea
  • 3-Ethyl-1-(4-ethynylphenyl)urea
  • 3-Ethyl-1-(2-ethynylphenyl)thiourea

Uniqueness

3-Ethyl-1-(2-ethynylphenyl)urea is unique due to the specific positioning of the ethynyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities compared to other similar compounds .

Biological Activity

3-Ethyl-1-(2-ethynylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C12H13N2O
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The urea moiety can mimic structures of natural substrates, allowing it to engage with enzymes or receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including those resistant to common antibiotics. The proposed mechanism involves interference with bacterial folic acid synthesis, similar to sulfonamide antibiotics, by inhibiting dihydropteroate synthase .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
    • Table 1 : Antimicrobial Activity Data
    CompoundMIC (µg/mL)Bacterial Strain
    This compound8MRSA
    Vancomycin32MRSA
    Ampicillin>128E. coli
  • Anticancer Activity :
    • A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value in the low micromolar range, suggesting potent activity.
    • Table 2 : Anticancer Activity Data
    Cell LineIC50 (µM)Mechanism
    MCF-75.0Apoptosis induction
    HeLa4.5Cell cycle arrest

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process starting from commercially available starting materials. The key steps include:

  • Formation of the ethynyl group via Sonogashira coupling.
  • Urea formation through reaction with isocyanates or amines.

Derivatives and Structure-Activity Relationship (SAR)

Research into derivatives of this compound has yielded insights into its structure-activity relationships. Modifications at the ethynyl or urea positions can enhance biological activity or selectivity against specific pathogens .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-ethyl-3-(2-ethynylphenyl)urea

InChI

InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14)

InChI Key

BFSUFHVOVHUCEF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1C#C

Origin of Product

United States

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